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Compound of Interest

Compound Name: 2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927 Get Quote

This in-depth guide provides a comprehensive overview of the spectroscopic data for

Phenylalaninol, a chiral amino alcohol derived from the amino acid phenylalanine. The

information presented is intended for researchers, scientists, and professionals in the field of

drug development and chemical analysis. This document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Phenylalaninol, along

with the experimental protocols for acquiring this data.

Chemical Structure
Phenylalaninol, with the chemical formula C9H13NO, exists as two enantiomers, (R)- and (S)-

phenylalaninol.[1][2] It is an amino alcohol that results from the formal reduction of the carboxyl

group of phenylalanine.[1]

Molecular Formula: C₉H₁₃NO[3]

Molar Mass: 151.21 g/mol [3]

Spectroscopic Data
The following sections present the key spectroscopic data for Phenylalaninol in a structured

tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
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2.1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of D(+)-Phenylalaninol was recorded on a 400 MHz instrument using

deuterated chloroform (CDCl₃) as the solvent.[4]

Assignment Chemical Shift (ppm)

Aromatic (C₆H₅) 7.292

Aromatic (C₆H₅) 7.22

Aromatic (C₆H₅) 7.186

CH₂ (hydroxyl) 3.608

CH₂ (hydroxyl) 3.384

CH (chiral center) 3.098

CH₂ (benzyl) 2.776

CH₂ (benzyl) 2.504

Table 1: ¹H NMR chemical shifts for D(+)-Phenylalaninol in CDCl₃.[4]

2.1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR data provides information on the carbon framework of the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.chemicalbook.com/SpectrumEN_5267-64-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5267-64-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Chemical Shift (ppm)

C (Aromatic - Quaternary) 138.8

CH (Aromatic) 129.2

CH (Aromatic) 128.4

CH (Aromatic) 126.2

CH₂ (Hydroxyl) 66.5

CH (Chiral Center) 55.4

CH₂ (Benzyl) 40.5

Table 2: Representative ¹³C NMR chemical shifts for Phenylalaninol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of (R)-phenylalaninol was obtained using a Bruker Tensor 27 FT-IR instrument with a KBr pellet

technique.[2]

Frequency (cm⁻¹) Vibrational Mode Functional Group

3300-3400 (broad) O-H stretch Alcohol

3200-3400 N-H stretch Amine

3000-3100 C-H stretch (sp²) Aromatic

2850-3000 C-H stretch (sp³) Alkane

1580-1620 C=C stretch Aromatic Ring

1000-1250 C-O stretch Alcohol

Table 3: Key IR absorption bands for Phenylalaninol.[2]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

(R)-(+)-2-amino-3-phenyl-1-propanol, the molecular ion peak is observed at m/z 151.[4]

m/z Relative Intensity (%) Fragment

151 - [M]⁺ (Molecular Ion)

120 100.0 [M - CH₂OH]⁺

91 19.0 [C₇H₇]⁺ (Tropylium ion)

60 - [CH₄NO]⁺

Table 4: Major mass spectral fragments for D(+)-Phenylalaninol.[2][4]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Phenylalaninol.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Phenylalaninol in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is

fully dissolved.[5]

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance sensitivity.[6] The number of scans will depend on the sample concentration and

the desired signal-to-noise ratio.[5]

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the chemical shifts to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).
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IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation: Grind a small amount (1-2 mg) of dry Phenylalaninol with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a

thin, transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.[2]

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Background Correction: Acquire a background spectrum of a blank KBr pellet and subtract it

from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol (Electron Impact - EI)
Sample Introduction: Introduce a small amount of the Phenylalaninol sample into the mass

spectrometer, often via a direct insertion probe or after separation by gas chromatography

(GC).[8]

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV), causing the molecules to ionize and fragment.[8]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

[8]

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.[8]

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Phenylalaninol.
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Caption: Workflow for the spectroscopic analysis of Phenylalaninol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Phenylalaninol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095927#spectroscopic-data-nmr-ir-mass-of-
phenylalaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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